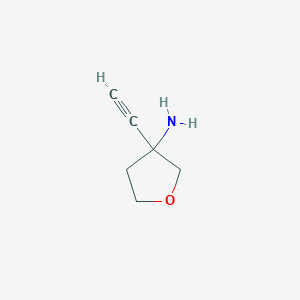
3-Ethynyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyloxolan-3-amine is an organic compound characterized by the presence of an ethynyl group attached to an oxolane ring, which also bears an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyloxolan-3-amine typically involves the reaction of oxolane derivatives with ethynylating agents under controlled conditions. One common method includes the use of ethynyl magnesium bromide as the ethynylating agent, which reacts with oxolane derivatives in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxirane derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Formation of oxirane derivatives.
Reduction: Formation of ethyl-substituted oxolane derivatives.
Substitution: Formation of N-substituted oxolane derivatives.
Scientific Research Applications
3-Ethynyloxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 3-Ethynyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with target molecules, leading to the modulation of biological pathways. The amino group enhances the compound’s ability to form hydrogen bonds, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
- 3-Ethynyltetrahydrofuran-3-amine
- 3-Ethynylpyrrolidine-3-amine
- 3-Ethynylpiperidine-3-amine
Comparison: 3-Ethynyloxolan-3-amine is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties compared to similar compounds with different ring systems
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
3-ethynyloxolan-3-amine |
InChI |
InChI=1S/C6H9NO/c1-2-6(7)3-4-8-5-6/h1H,3-5,7H2 |
InChI Key |
NNMYXEYERWZUPC-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1(CCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


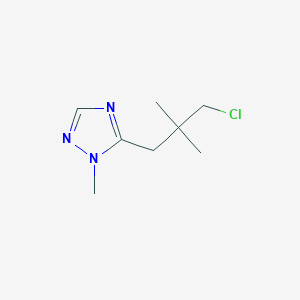




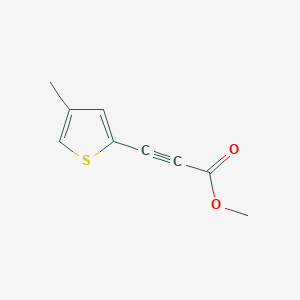



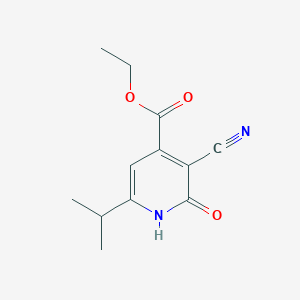

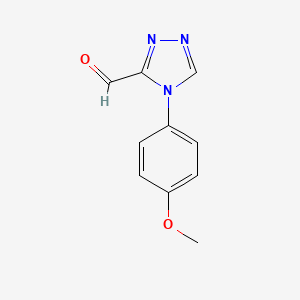
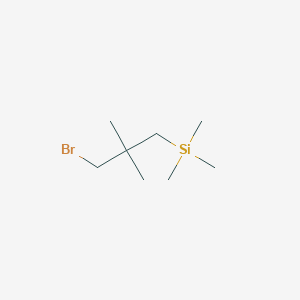
![5-{[(Benzyloxy)carbonyl]amino}-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B13206736.png)
